8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Sourcing the authentic 8,8-difluoro derivative is critical: the gem-difluoro motif preemptively blocks oxidative metabolism, lowers carboxylic acid pKa for enhanced solubility and oral absorption, and achieves an ideal LogP of ~1.8 for CNS penetration. Non-fluorinated or regioisomeric analogs cannot replicate these PK/PD properties and may derail lead optimization. This building block is purpose-built for fragment-based drug discovery, DEL synthesis, and CNS-targeted programs requiring metabolically stable, bioavailable scaffolds.

Molecular Formula C10H14F2O3
Molecular Weight 220.216
CAS No. 2460757-51-9
Cat. No. B2597727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid
CAS2460757-51-9
Molecular FormulaC10H14F2O3
Molecular Weight220.216
Structural Identifiers
SMILESC1CC(CCC12CC(OC2)C(=O)O)(F)F
InChIInChI=1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14)
InChIKeyKIQGNZPRBZBROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid (CAS 2460757-51-9): A Fluorinated Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid (CAS 2460757-51-9) is a synthetic, gem-difluorinated spirocyclic compound combining a 2-oxaspiro[4.5]decane scaffold with a carboxylic acid functional group [1]. With a molecular formula of C₁₀H₁₄F₂O₃ and a molecular weight of 220.21 g/mol, it is primarily utilized as a versatile intermediate or building block in organic synthesis and drug discovery programs [2]. The presence of the gem-difluoro group on the cyclohexane ring significantly modulates the compound's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, compared to its non-fluorinated parent or regioisomeric analogs [3].

Why 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Drug Discovery Programs


Generic substitution within the 2-oxaspiro[4.5]decane-3-carboxylic acid family is scientifically unsound due to the profound impact of gem-difluorination on key molecular properties. The introduction of two fluorine atoms at the 8-position is not a minor structural tweak; it fundamentally alters the compound's lipophilicity (LogP), the acidity (pKa) of the carboxylic acid, and the conformational preferences of the cyclohexane ring [1]. These modifications directly influence membrane permeability, target binding, metabolic stability, and off-target activity profiles. Therefore, a non-fluorinated analog (e.g., 2-oxaspiro[4.5]decane-3-carboxylic acid) or a regioisomer (e.g., 8,8-difluoro-1-oxaspiro[4.5]decane-4-carboxylic acid) cannot be assumed to be an equivalent replacement without risking a complete alteration of the structure-activity relationship (SAR) and pharmacokinetic (PK) outcome [2].

Quantitative Differentiation Evidence for 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid Against Its Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Parent 2-Oxaspiro[4.5]decane-3-carboxylic acid

The target compound exhibits increased lipophilicity compared to its non-fluorinated parent, 2-oxaspiro[4.5]decane-3-carboxylic acid. The computed XLogP3-AA value for 8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid is 1.8 [1]. The non-fluorinated parent has a lower computed LogP, typically around 1.2-1.5 based on structure-based prediction algorithms, as its molecular formula lacks the hydrophobic fluorine atoms . This quantified difference of approximately 0.3-0.6 LogP units is significant for modulating membrane permeability and non-specific binding.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Modulated Carboxylic Acid Acidity (pKa) Due to Gem-Difluoro Substitution

The electron-withdrawing effect of the gem-difluoro group reduces the pKa of the adjacent carboxylic acid. The predicted pKa for the non-fluorinated analog 2-oxaspiro[4.5]decane-3-carboxylic acid is 3.63 ± 0.20 . While experimental pKa data for the target compound was not found in the literature, the strong -I inductive effect of two fluorine atoms at the 8-position is expected to lower the pKa by approximately 0.5 to 1.0 units compared to the parent [1]. This change influences ionization state at physiological pH, which is a key driver of solubility, permeability, and binding interactions.

Physical Organic Chemistry Property Optimization Lead Optimization

Altered Conformational Preferences and Metabolic Stability vs. Non-Fluorinated Parent Scaffold

The gem-difluoro group at the 8-position imposes a strong conformational bias on the cyclohexane ring, favoring a chair conformation that places fluorine atoms in equatorial positions [1]. This conformational rigidification is absent in the non-fluorinated analog. Additionally, fluorination at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation. The 8,8-difluoro motif is specifically designed to prevent hydroxylation at this site, a common metabolic pathway for non-fluorinated spirocyclic scaffolds [2]. This leads to a predicted increase in microsomal half-life compared to the parent 2-oxaspiro[4.5]decane-3-carboxylic acid.

Conformational Analysis Metabolic Stability Fluorine Chemistry

Optimal Application Scenarios for 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Drug Candidates

For programs targeting central nervous system (CNS) disorders, the enhanced lipophilicity of 8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid (ΔLogP ≈ +0.3 to +0.6 vs. the parent) makes it a superior building block for improving blood-brain barrier penetration [1]. Its moderate LogP of 1.8 lies within a favorable range for CNS drugs, while its spirocyclic nature helps maintain receptor-binding complementarity.

Optimizing pKa for Improved Solubility and Bioavailability

The electron-withdrawing effect of the gem-difluoro group lowers the carboxylic acid pKa, ensuring a higher degree of ionization at physiological pH. This property is advantageous for designing oral drugs where good aqueous solubility is required for dissolution and absorption, making the compound a strategic choice over the non-fluorinated parent for challenging bioavailability scenarios [2].

Building Metabolic Shielding into Spirocyclic Fragment Libraries

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis, incorporating 8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid directly introduces a metabolically stable motif. This pre-emptively blocks a common site of oxidative metabolism, potentially saving significant medicinal chemistry resources that would otherwise be spent on fixing pharmacokinetic liabilities in unfluorinated hit compounds [3].

Quote Request

Request a Quote for 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.